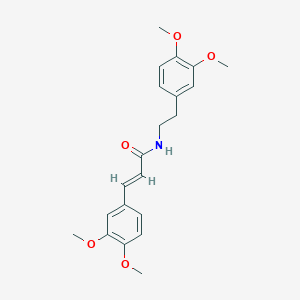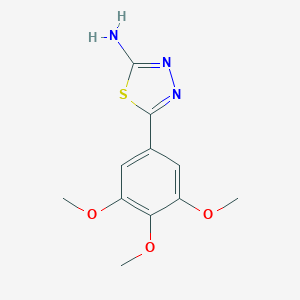![molecular formula C7H10N4 B187957 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole CAS No. 197355-90-1](/img/structure/B187957.png)
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole, also known as EMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMT belongs to the family of triazoles and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various molecular targets, including enzymes, receptors, and signaling pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. This compound has also been found to activate the peroxisome proliferator-activated receptor gamma, which plays a crucial role in regulating inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that this compound can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its poor solubility in water and limited bioavailability.
Direcciones Futuras
There are several future directions for the research and development of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole. One potential direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosing and administration. Additionally, further studies are needed to elucidate the molecular targets and mechanisms of action of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole can be synthesized through various methods, including the reaction of this compound-4-carboxylic acid with hydrazine hydrate, followed by cyclization using sodium hydroxide. Another method involves the reaction of this compound-4-carboxylic acid with thionyl chloride, followed by the addition of hydrazine hydrate and cyclization using sodium hydroxide.
Aplicaciones Científicas De Investigación
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that this compound exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects by preventing neuronal cell death.
Propiedades
Número CAS |
197355-90-1 |
|---|---|
Fórmula molecular |
C7H10N4 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
3-ethyl-6-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole |
InChI |
InChI=1S/C7H10N4/c1-3-6-8-9-7-4-5(2)10-11(6)7/h4,10H,3H2,1-2H3 |
Clave InChI |
FEEOCYBANFHZNW-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1NC(=C2)C |
SMILES canónico |
CCC1=NN=C2N1NC(=C2)C |
Sinónimos |
1H-Pyrazolo[5,1-c]-1,2,4-triazole, 3-ethyl-6-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)

![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)




![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)